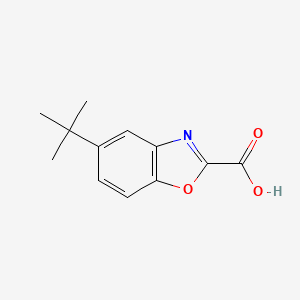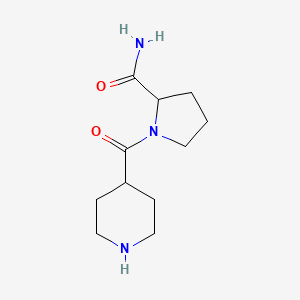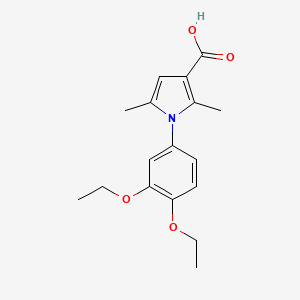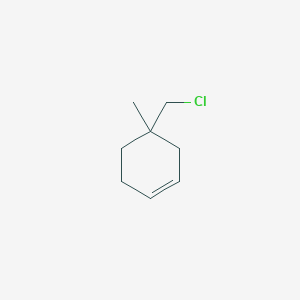
4-Amino-2-hydroxy-2,3,3-trimethylbutanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-hydroxy-2,3,3-trimethylbutanal is an organic compound with the molecular formula C7H15NO2. It is characterized by the presence of an amino group, a hydroxyl group, and a trimethyl-substituted butanal structure. This compound is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-hydroxy-2,3,3-trimethylbutanal typically involves multi-step organic reactions. One common method includes the reaction of 2,3,3-trimethylbutanal with ammonia and a suitable oxidizing agent to introduce the amino and hydroxyl groups. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-hydroxy-2,3,3-trimethylbutanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-amino-2-oxo-2,3,3-trimethylbutanal.
Reduction: Formation of 4-amino-2-hydroxy-2,3,3-trimethylbutanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Amino-2-hydroxy-2,3,3-trimethylbutanal is utilized in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-hydroxy-2,3,3-trimethylbutanal involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-2-hydroxy-2,3,3-trimethylbutanol
- 4-Amino-2-oxo-2,3,3-trimethylbutanal
- 2,3,3-Trimethylbutanal
Uniqueness
4-Amino-2-hydroxy-2,3,3-trimethylbutanal is unique due to the presence of both amino and hydroxyl groups on a trimethyl-substituted butanal backbone. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its similar compounds.
Propiedades
Fórmula molecular |
C7H15NO2 |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
4-amino-2-hydroxy-2,3,3-trimethylbutanal |
InChI |
InChI=1S/C7H15NO2/c1-6(2,4-8)7(3,10)5-9/h5,10H,4,8H2,1-3H3 |
Clave InChI |
MVMRJHWAKAFXIX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN)C(C)(C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


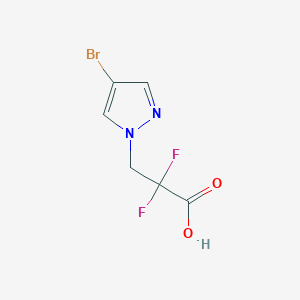


![4-[(Butan-2-yloxy)methyl]aniline](/img/structure/B13197903.png)



